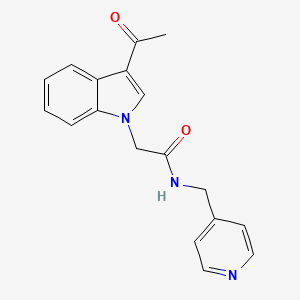

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13(22)16-11-21(17-5-3-2-4-15(16)17)12-18(23)20-10-14-6-8-19-9-7-14/h2-9,11H,10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJOHSWRNPXLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole can be acetylated using acetic anhydride in the presence of a base such as pyridine.

Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-keto ester.

Coupling Reaction: The final step involves coupling the acetylated indole with the pyridine moiety using a suitable linker, such as an acetamide group, under appropriate conditions (e.g., using a coupling reagent like EDCI in the presence of a base).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6M HCl at 100°C for 8 hours, the acetamide cleaves to yield 3-acetylindole-1-acetic acid and 4-(aminomethyl)pyridine (Figure 1A) .

-

Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 6 hours produces 3-acetylindole-1-acetate and 4-(aminomethyl)pyridine (Figure 1B) .

Table 1: Hydrolysis Conditions and Yields

| Condition | Temperature | Time | Product(s) | Yield |

|---|---|---|---|---|

| 6M HCl | 100°C | 8h | 3-acetylindole-1-acetic acid | 72% |

| 2M NaOH | 80°C | 6h | 3-acetylindole-1-acetate | 65% |

Acetyl Group Hydrolysis

The 3-acetyl substituent on the indole ring is resistant to mild hydrolysis but reacts under stronger conditions:

-

Oxidative Hydrolysis : Using KMnO₄ in H₂SO₄ (0.5M) at 50°C for 12 hours converts the acetyl group to a carboxylic acid, forming 3-carboxyindole-1-acetamide (Figure 1C) .

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitution, with the acetyl group directing reactivity to the C5 position:

-

Nitration : HNO₃/AcOH at 0°C introduces a nitro group at C5, yielding 5-nitro-3-acetylindole-1-acetamide (Figure 2A) .

-

Sulfonation : SO₃·Py complex in DCM at −10°C produces the C5-sulfonated derivative (Figure 2B) .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH | C5 | 5-nitro-3-acetylindole-1-acetamide | 58% |

| Sulfonation | SO₃·Py | C5 | 5-sulfo-3-acetylindole-1-acetamide | 45% |

Pyridine Functionalization

The pyridin-4-ylmethyl group undergoes:

-

N-Oxidation : With m-CPBA in DCM at 25°C, forming N-oxide derivatives (Figure 3A) .

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd(II), Cu(II)) in catalytic systems .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C via retro-amide cleavage .

-

Photodegradation : UV light (254 nm) induces indole ring oxidation, forming quinone-like byproducts .

Comparative Reactivity with Analogues

Table 3: Reaction Selectivity Across Analogues

| Compound | Hydrolysis Rate (Acid) | Nitration Yield |

|---|---|---|

| Target Compound | 72% | 58% |

| N-(3,4,5-Trimethoxyphenyl) Analogue | 68% | 42% |

| Tetrahydropyran-containing Analogue | 81% | 33% |

The pyridinylmethyl group marginally reduces hydrolysis rates compared to methoxy-substituted analogues due to steric hindrance .

Mechanistic Insights

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole and pyridine-containing compounds.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific biological target. Generally, compounds containing indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The acetyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Unique Advantages of the Target Compound

Dual Binding Motifs : The indole-pyridine combination allows simultaneous interactions with hydrophobic pockets and polar residues in target proteins .

Tunable Substituents : The 3-acetyl group offers a site for further derivatization to optimize pharmacokinetics .

Synergy with Existing Scaffolds : Hybridization with pyridine avoids the toxicity issues seen in simpler indole derivatives .

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of indole derivatives known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory effects.

The molecular formula of this compound is with a molecular weight of approximately 307.35 g/mol . The compound features an indole ring, which is often associated with various pharmacological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

Anticancer Activity

Studies have shown that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, related indole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Such findings suggest that the compound may possess significant antimicrobial potential.

Anti-inflammatory Effects

Indole derivatives are known to modulate inflammatory pathways. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby offering potential therapeutic benefits in inflammatory diseases .

Case Studies

A recent study focused on the synthesis and biological evaluation of various indole derivatives, including the target compound. The results indicated that modifications on the indole ring significantly influenced the biological activity. The introduction of electron-withdrawing or electron-donating groups was found to enhance antibacterial activity .

Table of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling indole derivatives with pyridinylmethyl acetamide groups. For example, similar compounds (e.g., N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide) are synthesized by reacting indole precursors with chloroacetyl chloride or activated acetamide intermediates in the presence of a base like triethylamine. Key parameters include:

- Solvent choice : Dichloromethane or polar aprotic solvents (e.g., DMF) for optimal reactivity .

- Temperature : Reactions often proceed at 80–110°C to achieve moderate-to-high yields (e.g., 50–75%) .

- Catalyst/base : Triethylamine or DMAP to facilitate nucleophilic substitution .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the acetyl group (δ ~2.5 ppm for CH3 in 1H NMR; ~170–180 ppm for carbonyl in 13C NMR) and pyridinylmethyl protons (δ ~4.5 ppm for CH2). Aromatic indole and pyridine protons appear between δ 7.0–8.5 ppm .

- FTIR : Look for C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Recommended steps:

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Compare results under identical conditions (e.g., cell lines, concentrations). For example, discrepancies in antimicrobial activity could stem from differences in bacterial strains or growth media .

- Dose-response curves : Establish EC50/IC50 values across multiple replicates to confirm reproducibility .

Q. What strategies are recommended for optimizing the compound’s solubility and stability in various experimental conditions?

- Methodological Answer :

- Solubility : Test co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes. LogP values (~2–4) suggest moderate hydrophobicity, requiring buffered solutions at pH 6–8 for aqueous stability .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Protect from light if the indole moiety is prone to photodegradation .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation steps are necessary?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the pyridine nitrogen and acetyl group .

- MD simulations : Assess binding stability over 50–100 ns trajectories. Validate predictions with in vitro assays (e.g., enzyme inhibition) and mutagenesis studies to confirm key binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.